molecular formula C21H20N2O2S B3936448 N-[(2-naphthylamino)carbonothioyl]-4-propoxybenzamide

N-[(2-naphthylamino)carbonothioyl]-4-propoxybenzamide

Cat. No. B3936448
M. Wt: 364.5 g/mol
InChI Key: ULWYYDLHYQGPFR-UHFFFAOYSA-N
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Description

N-[(2-naphthylamino)carbonothioyl]-4-propoxybenzamide, also known as NPC-15437, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. NPC-15437 belongs to the class of benzamide derivatives and has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties.

Mechanism of Action

The exact mechanism of action of N-[(2-naphthylamino)carbonothioyl]-4-propoxybenzamide is not fully understood. However, it has been suggested that N-[(2-naphthylamino)carbonothioyl]-4-propoxybenzamide may exert its anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and chemokines. N-[(2-naphthylamino)carbonothioyl]-4-propoxybenzamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and neuroprotective effects, N-[(2-naphthylamino)carbonothioyl]-4-propoxybenzamide has been shown to possess antioxidant properties. It has been found to scavenge free radicals and inhibit lipid peroxidation, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(2-naphthylamino)carbonothioyl]-4-propoxybenzamide is its versatility in various animal models of disease. It has been shown to exhibit therapeutic effects in animal models of arthritis, colitis, asthma, Alzheimer's disease, and Parkinson's disease. However, one of the limitations of N-[(2-naphthylamino)carbonothioyl]-4-propoxybenzamide is its low solubility in water, which may affect its bioavailability and limit its therapeutic potential.

Future Directions

There are several future directions for research on N-[(2-naphthylamino)carbonothioyl]-4-propoxybenzamide. One potential area of research is the development of more water-soluble derivatives of N-[(2-naphthylamino)carbonothioyl]-4-propoxybenzamide to improve its bioavailability. Another area of research is the investigation of the potential therapeutic applications of N-[(2-naphthylamino)carbonothioyl]-4-propoxybenzamide in other diseases, such as multiple sclerosis and stroke. Finally, further studies are needed to elucidate the exact mechanism of action of N-[(2-naphthylamino)carbonothioyl]-4-propoxybenzamide and its potential interactions with other drugs.
In conclusion, N-[(2-naphthylamino)carbonothioyl]-4-propoxybenzamide is a synthetic compound that has shown promising therapeutic potential in various diseases. Its anti-inflammatory, antioxidant, and neuroprotective properties make it a promising candidate for further research and development.

Scientific Research Applications

N-[(2-naphthylamino)carbonothioyl]-4-propoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory effects in animal models of arthritis, colitis, and asthma. N-[(2-naphthylamino)carbonothioyl]-4-propoxybenzamide has also been found to possess neuroprotective properties in animal models of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(naphthalen-2-ylcarbamothioyl)-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c1-2-13-25-19-11-8-16(9-12-19)20(24)23-21(26)22-18-10-7-15-5-3-4-6-17(15)14-18/h3-12,14H,2,13H2,1H3,(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWYYDLHYQGPFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(naphthalen-2-ylcarbamothioyl)-4-propoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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